molecular formula C14H13BrN2O2 B2508578 Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate CAS No. 175393-02-9

Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate

Cat. No.: B2508578
CAS No.: 175393-02-9
M. Wt: 321.174
InChI Key: MZGWZEXVWNBNSM-UHFFFAOYSA-N
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Description

Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with bromine and a methyl group. The presence of these functional groups makes it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-2-amine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

    Hydrolysis: The major products are 5-bromo-6-methylpyridin-2-amine and benzyl alcohol.

Scientific Research Applications

Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a scaffold for designing new drugs with improved efficacy and reduced side effects.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine and methyl groups on the pyridine ring can enhance the compound’s binding affinity and specificity for its targets. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

    N-(5-bromo-6-methylpyridin-2-yl)carbamate: Lacks the benzyl group but shares the core pyridine structure.

    Benzyl N-(6-methylpyridin-2-yl)carbamate: Similar structure but without the bromine atom.

    Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate: Similar structure with chlorine instead of bromine.

Uniqueness: Benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is unique due to the presence of both bromine and benzyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The benzyl group provides additional steric bulk and hydrophobicity, influencing the compound’s interaction with biological targets and its solubility in organic solvents.

Properties

IUPAC Name

benzyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-12(15)7-8-13(16-10)17-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGWZEXVWNBNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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